molecular formula C15H12FN3OS B2918942 3-fluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851977-83-8

3-fluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide

Cat. No. B2918942
CAS RN: 851977-83-8
M. Wt: 301.34
InChI Key: SXRYHDAYKBYIME-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, including 3-fluoro-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide , involves various synthetic pathways. These pathways include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . Researchers have explored these methods to efficiently access novel compounds with potential biological activity.


Molecular Structure Analysis

The molecular structure of 3-fluoro-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide comprises a benzothiazole ring fused with a phenyl ring. The fluoro group at position 3 and the hydrazide functional group contribute to its overall structure. Detailed X-ray crystallography studies would provide precise bond lengths, angles, and conformational information .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis Techniques

    Research efforts have led to the development of synthetic routes for fluorinated benzothiazoles, demonstrating their potential in creating compounds with potent cytotoxic activity in vitro. For instance, synthetic strategies have been devised for mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles, showcasing their cytotoxic efficacy in certain human breast cancer cell lines, while remaining inactive against others, highlighting the specificity of these compounds (Hutchinson et al., 2001).

  • Antitumor Properties

    The antitumor benzothiazoles, including derivatives of the 2-(4-aminophenyl)benzothiazole series, have been found to possess highly selective and potent antitumor properties both in vitro and in vivo. Their mechanism of action has been linked to the induction and biotransformation by cytochrome P450 1A1, suggesting a pathway for their antitumor specificity (Bradshaw et al., 2002).

  • Chemical Stability and Water Solubility

    A series of water-soluble prodrugs of lipophilic antitumor benzothiazoles have been synthesized to address issues related to formulation and bioavailability. This research aimed at enabling parenteral administration of these compounds for clinical use, highlighting the importance of chemical modifications to enhance the pharmaceutical properties of potential therapeutic agents (Hutchinson et al., 2002).

Potential Therapeutic Applications

  • Antimicrobial and Antifungal Activity

    Novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives have shown promising antimicrobial and cytotoxic activity against various human cancer cell lines, indicating the breadth of applications for fluorinated benzothiazoles in targeting different types of diseases, including infections and cancer (Kumbhare et al., 2014).

  • Fluorescent Probes for Biological Studies

    The application of benzothiazole derivatives extends beyond therapeutic uses to include their role as fluorescent probes. For example, fluorinated benzothiazoles have been utilized in the development of fluorescent probes sensitive to pH changes and metal cations, underscoring their utility in biological and chemical sensing applications (Tanaka et al., 2001).

Mechanism of Action

Target of Action

The primary target of 3-fluoro-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This compound has shown potent inhibitory activity against this target, contributing to its anti-tubercular properties .

Mode of Action

The compound interacts with the DprE1 enzyme, inhibiting its function . This interaction disrupts the synthesis of arabinogalactan, a critical component of the mycobacterial cell wall, leading to the death of the bacteria .

Biochemical Pathways

The compound affects the arabinogalactan biosynthesis pathway . By inhibiting the DprE1 enzyme, it prevents the formation of arabinogalactan, leading to a defective cell wall and ultimately, bacterial death .

Pharmacokinetics

The compound’s effectiveness againstM. tuberculosis suggests that it has sufficient bioavailability to reach its target in the bacterial cell .

Result of Action

The result of the compound’s action is the inhibition of cell wall synthesis in M. tuberculosis, leading to bacterial death . This makes 3-fluoro-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide a potential candidate for the development of new anti-tubercular drugs .

Action Environment

The action of 3-fluoro-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide is influenced by the intracellular environment of the M. tuberculosis bacteria. Factors such as pH, presence of efflux pumps, and metabolic state of the bacteria could potentially affect the compound’s efficacy . .

Biochemical Analysis

properties

IUPAC Name

3-fluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3OS/c1-9-4-2-7-12-13(9)17-15(21-12)19-18-14(20)10-5-3-6-11(16)8-10/h2-8H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRYHDAYKBYIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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